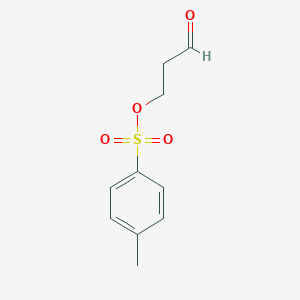
6-Methyl-3-(2-nitrobenzoyl)oxane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-3-(2-nitrobenzoyl)oxane-2,4-dione is an organic compound with a complex structure that includes a six-membered oxane ring, a nitrobenzoyl group, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(2-nitrobenzoyl)oxane-2,4-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-nitrobenzoyl chloride with 6-methyl-2,4-dioxane-1,3-dione in the presence of a base such as pyridine. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-3-(2-nitrobenzoyl)oxane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride.
Substitution: The oxane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 6-Methyl-3-(2-aminobenzoyl)oxane-2,4-dione.
Reduction: Formation of 6-Methyl-3-(2-nitrobenzoyl)oxane-2,4-diol.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Methyl-3-(2-nitrobenzoyl)oxane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of 6-Methyl-3-(2-nitrobenzoyl)oxane-2,4-dione involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the oxane ring can interact with enzymes and other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Meldrum’s Acid: 2,2-Dimethyl-1,3-dioxane-4,6-dione, known for its use in organic synthesis.
Tetrahydropyran: A six-membered ring compound with similar structural features.
Uniqueness
6-Methyl-3-(2-nitrobenzoyl)oxane-2,4-dione is unique due to the presence of both a nitrobenzoyl group and an oxane ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
114291-45-1 |
|---|---|
Formule moléculaire |
C13H11NO6 |
Poids moléculaire |
277.23 g/mol |
Nom IUPAC |
6-methyl-3-(2-nitrobenzoyl)oxane-2,4-dione |
InChI |
InChI=1S/C13H11NO6/c1-7-6-10(15)11(13(17)20-7)12(16)8-4-2-3-5-9(8)14(18)19/h2-5,7,11H,6H2,1H3 |
Clé InChI |
SYVCDZIWSHPMAR-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(=O)C(C(=O)O1)C(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Amino(methyl-thio)methylene]pentane-2,4-dione](/img/structure/B14309198.png)



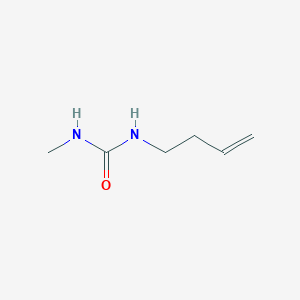

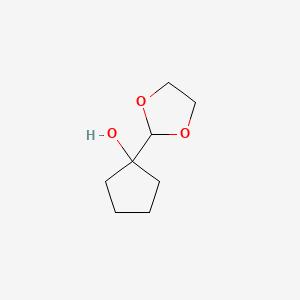
![2-[2-(4-Hydroxyphenyl)butan-2-yl]phenol](/img/structure/B14309255.png)
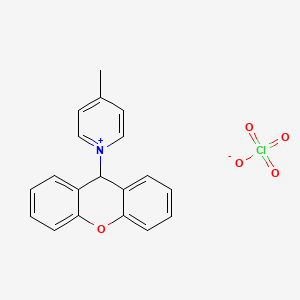
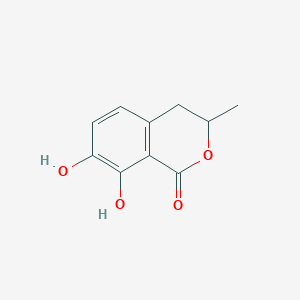
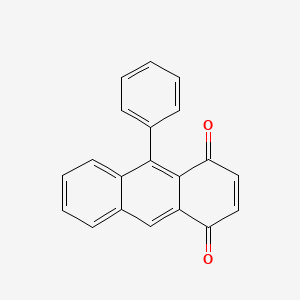
![{Ethoxy[(prop-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14309271.png)
![3-(Chloromethyl)bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B14309282.png)
